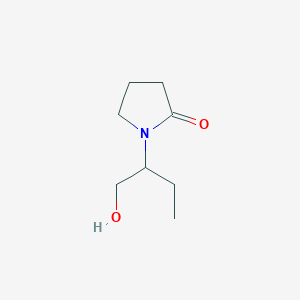
1-(1-Hydroxybutan-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxybutan-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Hydroxybutan-2-yl)pyrrolidin-2-one, also known as C8H15NO2, is a chemical compound featuring a pyrrolidinone ring with a hydroxybutyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molar Mass | 157.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Study Findings : A study focusing on pyrrolidinone derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against resistant strains. For example, derivatives with hydrazone moieties showed significant effects against S. aureus strains resistant to conventional antibiotics .
- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and inhibition of essential enzymes, leading to cell death.
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly its effectiveness against various cancer cell lines.
- Case Study : In vitro tests on A549 lung adenocarcinoma cells revealed that derivatives of pyrrolidinones exhibited structure-dependent anticancer activity. Compounds were tested at a concentration of 100 µM, showing varying levels of cytotoxicity compared to standard chemotherapy agents like cisplatin .
- Results : Certain substitutions on the pyrrolidinone structure significantly enhanced anticancer efficacy, reducing cell viability to below 60% in some cases. Notably, compounds with halogenated phenyl groups demonstrated improved activity compared to their non-substituted counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features:
- Hydroxy Group : The presence of the hydroxy group is crucial for enhancing solubility and interaction with biological targets.
- Pyrrolidinone Ring : This core structure is essential for the compound's pharmacological effects, providing a scaffold for further modifications that can enhance activity against specific pathogens or cancer cells.
Summary of Research Findings
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
1-(1-hydroxybutan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3 |
InChIキー |
CTCWBXABZAYHTH-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)N1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















